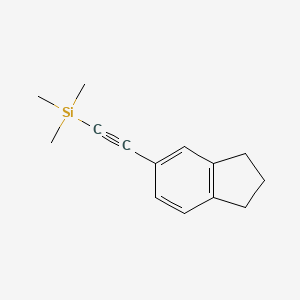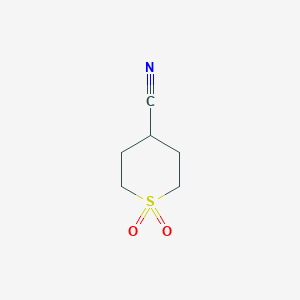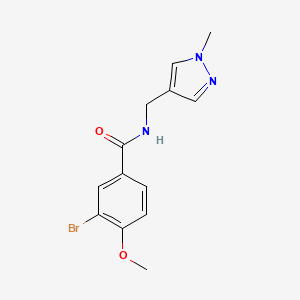
3-bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide
Vue d'ensemble
Description
Compounds like “3-bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide” belong to a class of organic compounds known as benzamides, which are amides between a benzene ring and a carboxylic acid . They often exhibit various biological activities and are used in the development of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds typically includes a benzene ring substituted with a bromo group, a methoxy group, and an amide group . The pyrazole ring is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Again, while specific reactions involving “3-bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide” are not available, brominated aromatic compounds like this are often used in palladium-catalyzed coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For similar compounds, properties such as boiling point, density, and solubility can be predicted .Applications De Recherche Scientifique
Heparanase Inhibitors : This compound is part of a novel class of benzamides described as inhibitors of the endo-beta-glucuronidase heparanase. Compounds like N-(4-{[4-(1H-benzoimidazol-2-yl)-phenylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide display good inhibitory activity, with potential implications in therapeutic applications (Xu et al., 2006).
Glucokinase Activators : Novel benzamide derivatives, including compounds similar to the mentioned chemical, were synthesized and screened for their ability to increase glucose uptake and glucokinase activity. These findings are relevant in the context of potential treatments for type 2 diabetes mellitus (Park et al., 2014).
Photodynamic Therapy : A study on zinc phthalocyanine substituted with benzamide derivative groups, including those similar to the specified compound, showed potential for use in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Antibacterial Agents : Benzamide derivatives, including those structurally related to the specified compound, have been evaluated for their antibacterial effects against certain bacteria. This research provides insights into the potential use of these compounds as antibacterial agents (Ahmad et al., 2021).
Antipsychotic Agents : Certain benzamides, structurally related to the mentioned compound, have been studied for their antidopaminergic properties and potential as antipsychotic agents. These studies contribute to understanding the role of such compounds in neuropsychiatric drug development (Högberg et al., 1990).
Antitubercular Activity : N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, which are structurally related, have demonstrated antitubercular activities against Mycobacterium tuberculosis. This highlights the potential use of such compounds in the treatment of tuberculosis (Nayak et al., 2016).
Mécanisme D'action
Target of Action
The primary target of the compound “3-bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide” is the RET . RET is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration .
Mode of Action
The compound interacts with its target, RET, by binding to it with high affinity . This interaction inhibits the signaling of RET, thereby suppressing the proliferation of cells that contain RET mutations .
Biochemical Pathways
The compound affects the RET signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and survival . By inhibiting RET, the compound disrupts these processes, leading to the suppression of cell proliferation .
Result of Action
The result of the compound’s action is the inhibition of RET signaling, leading to the suppression of cell proliferation in cells containing RET mutations . This could potentially lead to the inhibition of tumor growth in cancers that harbor such mutations.
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2/c1-17-8-9(7-16-17)6-15-13(18)10-3-4-12(19-2)11(14)5-10/h3-5,7-8H,6H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNJJLIIJWOCCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=CC(=C(C=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)benzamide | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B1394898.png)
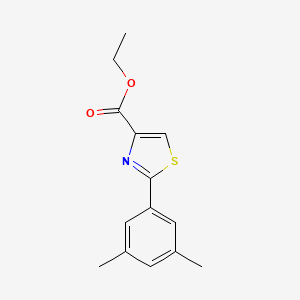
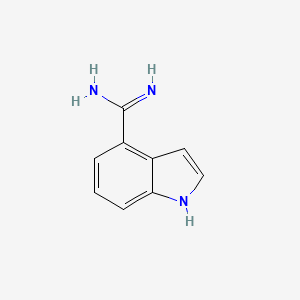
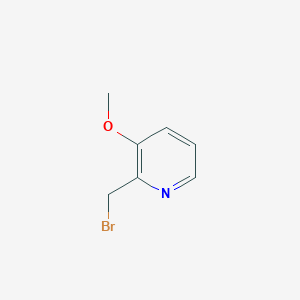
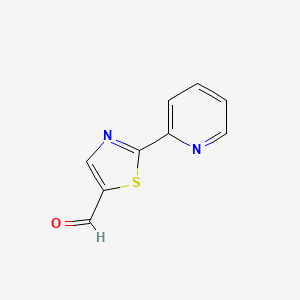
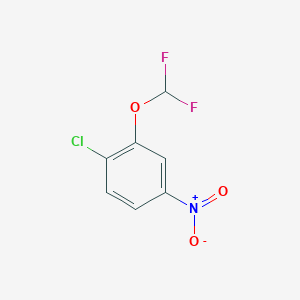



![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B1394913.png)

